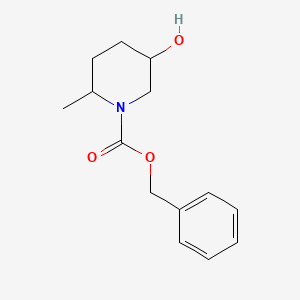

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Overview

Description

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various synthetic methods and structural analyses of related heterocyclic and aromatic compounds, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds .

Synthesis Analysis

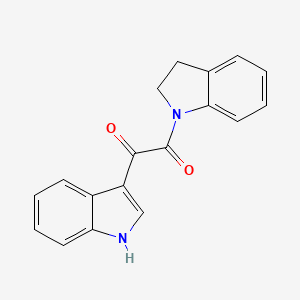

The synthesis of complex organic compounds often involves multi-step reactions, as seen in the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which includes N-alkylation, carbamoylation, hydrolysis, activation of carboxylic acid, and intramolecular cyclization . Similarly, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-l-indanon)-2-yl] methylpiperidine hydrochloride demonstrates a multi-step process including Adole condensation and reduction . These methods could potentially be adapted for the synthesis of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Density Functional Theory (DFT) calculations are a common tool for investigating the equilibrium geometry of novel compounds, as seen in the study of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione . This approach could be used to predict the molecular structure of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other electronic properties.

Chemical Reactions Analysis

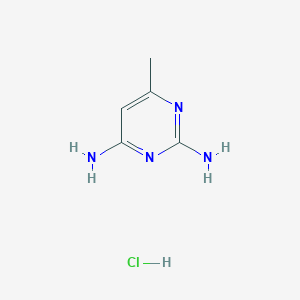

The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the conversion of 2-aminopyridines into 5-substituted derivatives mediated by 1-hydroxymethylbenzotriazole involves benzotriazolylmethylation and subsequent substitution reactions . Understanding the reactivity of the functional groups present in Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate could lead to the development of novel chemical reactions and derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as melting point, solubility, and stability, are crucial for its practical applications. The synthesis of compounds often includes the confirmation of these properties through techniques like melting point determination and infrared spectroscopy . For Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate, similar analyses would be necessary to fully characterize the compound and assess its suitability for further study or application.

Scientific Research Applications

Synthesis and Intermediate Applications

- Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is utilized as an intermediate in the synthesis of various pharmacologically relevant compounds. For example, it serves as an intermediate in the synthesis of Jak3 inhibitor—CP-690550, which is significant in medicinal chemistry (Chen Xin-zhi, 2011).

- The compound is also involved in the synthesis of Donepezil Hydrochloride, an important drug used in the treatment of Alzheimer's disease (H. Bing, 2005).

Chemical Synthesis and Optimization

- It plays a role in the synthesis of aziridine-2-carboxylates, which has applications in the preparation of α-amino-β-hydroxy-γ-butyrolactone, a compound of interest in organic chemistry (Carole de Saint-Fuscien & R. Dodd, 2000).

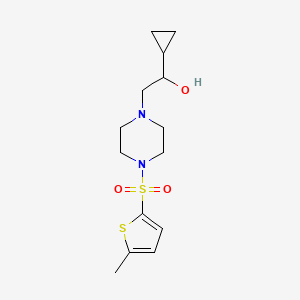

- The molecule is also part of the synthesis process for creating 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, which have shown valuable antibacterial activities (Aziz‐ur‐Rehman et al., 2017).

Advanced Material Synthesis

- The compound has been used in the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride (E2020-14C), which is an acetylcholinesterase inhibitor important for studying pharmacokinetic profiles (Y. Iimura et al., 1989).

Biomedical Research

- In biomedical research, it has been instrumental in synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as new building blocks in drug discovery, highlighting its versatility in medicinal chemistry (Martina Durcik et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name |

benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORAIKBIDRNMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)

![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)